3,4-Dimethyl-1,2-dihydronaphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

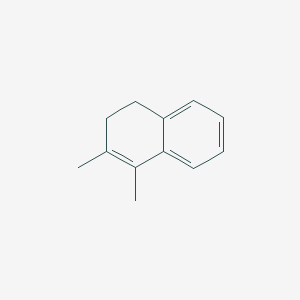

3,4-Dimethyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C₁₂H₁₄. It belongs to the class of dihydronaphthalenes, which are partially hydrogenated derivatives of naphthalene. This compound is characterized by the presence of two methyl groups at the 3 and 4 positions of the 1,2-dihydronaphthalene ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-1,2-dihydronaphthalene can be achieved through various methods. One common approach involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of organometallic reagents . Another method includes the electrochemical oxidative [4+2] annulation of styrenes . Additionally, visible light-mediated synthesis using methylenecyclopropanes has been reported .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of catalytic processes and optimization of reaction conditions, are likely applied to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dimethyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: Partial hydrogenation of naphthalene can yield 1,2-dihydronaphthalene derivatives.

Substitution: Bromination, cyclopropanation, and dipolar cycloaddition reactions are common.

Common Reagents and Conditions

Oxidation: Reagents such as peroxides or molecular oxygen under catalytic conditions.

Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.

Substitution: Bromine for bromination, diazo compounds for cyclopropanation, and dipolarophiles for cycloaddition.

Major Products

The major products formed from these reactions include various substituted dihydronaphthalenes and naphthalene derivatives .

Wissenschaftliche Forschungsanwendungen

While the search results do not focus solely on the applications of "3,4-Dimethyl-1,2-dihydronaphthalene," they do provide some information regarding its synthesis, reactions, and related compounds.

Synthesis and Reactions

- Cycloaddition Reactions: this compound derivatives can be generated through cycloaddition reactions of aryl allenes and simple acrylate derivatives . This method allows for the creation of bi- and tricyclic dihydronaphthalene derivatives via a nonconventional bond disconnection .

- Lewis Acid Catalysis: Lewis acids like AlCl3 can catalyze the Diels-Alder cycloaddition of aryl allenes and acrylates to yield dihydronaphthalenes .

- Electrochemical Oxidative Annulation: Polysubstituted 1,2-dihydronaphthalenes can be constructed through electrochemical oxidative [4+2] annulation of two different styrenes .

Related Compounds

- 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one: This compound can be synthesized using aluminum (III) chloride in benzene, with yields of up to 75% .

- 1-Oxo-2,2-dimethyl-1,2-dihydronaphthalene: This compound exhibits antioxidant effects and may have therapeutic applications in diseases like Parkinson's disease. It also possesses a unique structure that allows it to exhibit specific biological activities and facilitates diverse chemical reactivity and biological interactions.

Data Table

Because the search results do not contain comprehensive data tables specifically for "this compound," a table cannot be generated.

Wirkmechanismus

The mechanism of action of 3,4-Dimethyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent ligand, it binds to estrogen receptors, and as an inhibitor, it targets enzymes like aldosterone synthase . The exact molecular pathways and interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Dihydronaphthalene: A parent compound without methyl substitutions.

4,7-Dimethyl-1,2-dihydronaphthalene: Another derivative with different methyl group positions.

Uniqueness

3,4-Dimethyl-1,2-dihydronaphthalene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other dihydronaphthalene derivatives .

Biologische Aktivität

3,4-Dimethyl-1,2-dihydronaphthalene (DMN) is a polycyclic aromatic hydrocarbon that has garnered interest due to its potential biological activities. This article explores the biological properties of DMN, including its interactions with various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its two methyl groups at the 3 and 4 positions of the naphthalene ring. Its chemical formula is C12H14 with a molecular weight of 158.24 g/mol. The structure can be represented as follows:

1. Interaction with Receptors

DMN has been studied for its biological activity through its interaction with various receptors. Notably, it has been identified as a modulator of the N-formyl peptide receptor like-1 (FPRL-1). This receptor plays a crucial role in inflammatory responses and leukocyte trafficking. Activation of FPRL-1 by DMN can lead to both pro-inflammatory and anti-inflammatory effects depending on the context of receptor activation and the presence of other ligands such as lipoxin A4 (LXA4) .

2. Anti-inflammatory Properties

Research indicates that DMN may possess anti-inflammatory properties by promoting the resolution of inflammation. This involves inhibiting the migration of polymorphonuclear neutrophils (PMNs) while enhancing the clearance of apoptotic cells . Such mechanisms suggest potential therapeutic applications in conditions characterized by chronic inflammation.

3. Anticancer Potential

Studies have shown that compounds related to DMN exhibit anticancer activity. The tetrahydronaphthalene moiety, which includes DMN, has been linked to diverse biological activities including anticancer effects . The structural similarity to other known anticancer agents suggests that DMN could be further investigated for its potential in cancer therapeutics.

Table 1: Summary of Biological Activities

Case Study: Inflammatory Response Modulation

In a study assessing the effects of DMN on monocytes and T cells, it was found that DMN could inhibit natural killer (NK) cell cytotoxicity while promoting T cell activation. This dual effect highlights the compound's potential for modulating immune responses in inflammatory diseases .

Synthesis and Applications

The synthesis of DMN involves several chemical reactions that can yield derivatives with modified biological activities. Recent advancements in synthetic methodologies have enhanced the production efficiency of DMN and its analogs, paving the way for more extensive pharmacological studies .

Eigenschaften

IUPAC Name |

3,4-dimethyl-1,2-dihydronaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-9-7-8-11-5-3-4-6-12(11)10(9)2/h3-6H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXDWPKPYILQFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2CC1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.